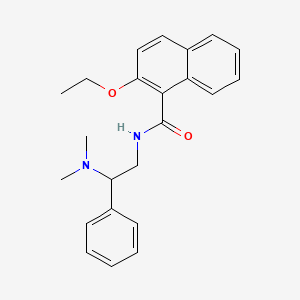

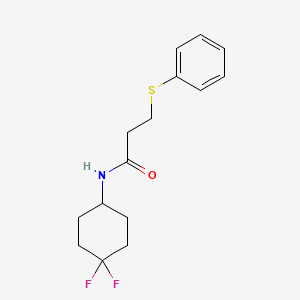

N-(2-(dimethylamino)-2-phenylethyl)-2-ethoxy-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

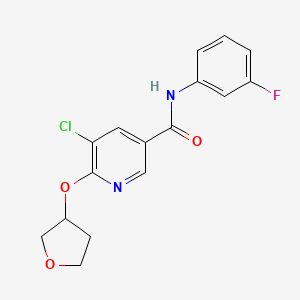

This compound is a complex organic molecule. It contains functional groups such as amine, ether, and amide, which are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a similar compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray diffraction (SCXRD), which can confirm the crystallization pattern .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like density, boiling point, melting point, and solubility are often reported .Scientific Research Applications

Carbon-13 NMR and X-ray Structure Determination

Research on related naphthol derivatives, such as 1-(phenylazo)-2-naphthol and its derivatives, has involved the study of tautomeric reactions. These reactions involve proton transfer between nitrogen and oxygen atoms, as investigated through carbon-13 NMR and X-ray structure determination. This research provides insights into the structural and electronic properties of these compounds, which can be crucial for their applications in material science and chemistry (Olivieri et al., 1989).

Alzheimer's Disease Research

Compounds similar to N-(2-(dimethylamino)-2-phenylethyl)-2-ethoxy-1-naphthamide have been used in Alzheimer's disease research. For example, derivatives like [18F]FDDNP have been employed in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This application is pivotal in improving diagnostic assessments and monitoring responses to treatments in neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Applications in Analytical Chemistry

Some naphthylamine derivatives have been utilized in analytical chemistry for the selective fluorescence imaging of zinc ions. For instance, a 2-(N,N-Dimethylamino)naphthalene-based probe showed a significant enhancement in fluorescence upon the addition of Zn(2+), but not with other metal ions. This application is significant in high-resolution fluorescence imaging, which is useful in biological and chemical analysis (Lee et al., 2015).

Synthesis and Characterization in Organic Chemistry

In organic chemistry, the synthesis and characterization of derivatives of naphthalimide, such as those involving 1,8-bis(dimethylamino)naphthalenes, have been explored. These studies are important for understanding the chemical properties and potential applications of these compounds in various fields, including drug design and materials science (Kachalkina et al., 2015).

Photoinitiators in Polymer Chemistry

Naphthalimide derivatives have been synthesized and used as photoinitiators under LED lights in polymer chemistry. These compounds, such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, exhibit efficiency in free radical or cationic photopolymerization, highlighting their potential in advanced manufacturing technologies (Zhang et al., 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-4-27-21-15-14-17-10-8-9-13-19(17)22(21)23(26)24-16-20(25(2)3)18-11-6-5-7-12-18/h5-15,20H,4,16H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNQPVIODPTADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)